Antrocinnamomin B

Description

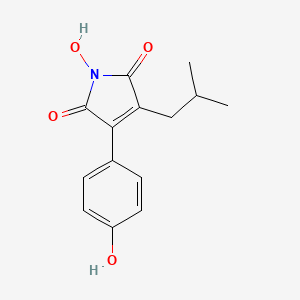

Structure

3D Structure

Properties

CAS No. |

1030612-04-4 |

|---|---|

Molecular Formula |

C14H15NO4 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

1-hydroxy-3-(4-hydroxyphenyl)-4-(2-methylpropyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C14H15NO4/c1-8(2)7-11-12(14(18)15(19)13(11)17)9-3-5-10(16)6-4-9/h3-6,8,16,19H,7H2,1-2H3 |

InChI Key |

OVZPMQOYHUYDEQ-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=C(C(=O)N(C1=O)O)C2=CC=C(C=C2)O |

Canonical SMILES |

CC(C)CC1=C(C(=O)N(C1=O)O)C2=CC=C(C=C2)O |

Synonyms |

antrocinnamomin B |

Origin of Product |

United States |

Isolation and Structural Elucidation of Antrocinnamomin B

Methodologies for Isolation from Antrodia cinnamomea Mycelia and Fruiting Bodies

Antrocinnamomin B is primarily isolated from the mycelium of Antrodia cinnamomea. vulcanchem.comacs.org The process typically begins with the cultivation of the fungal mycelia on a suitable medium. acs.orgresearchgate.netnih.gov Following cultivation, the mycelia are harvested and extracted, often using methanol (B129727) (MeOH). acs.org This crude extract then undergoes a series of fractionation steps. A common method involves partitioning the extract between different solvents, such as n-hexane and ethyl acetate. acs.org

Bioactivity-directed fractionation is a key strategy employed in the isolation of this compound. acs.orgresearchgate.netnih.gov This involves testing the fractions for specific biological activities, such as the inhibition of nitric oxide (NO) production, to guide the purification process. acs.orgresearchgate.netnih.gov The active fractions are then subjected to further chromatographic techniques to yield the pure compound. researchgate.net While this compound is a characteristic metabolite of the mycelium, related compounds have been isolated from both the mycelia and the fruiting bodies of Antrodia cinnamomea. vulcanchem.comvulcanchem.com The fruiting bodies are known to contain a variety of bioactive compounds, including polysaccharides, triterpenoids, and benzenoids. acs.org

The general workflow for isolating this compound can be summarized as follows:

Cultivation: Growing Antrodia cinnamomea mycelia in a liquid or solid-state fermentation culture. mdpi.com

Extraction: Using organic solvents like methanol to create a crude extract of the fungal biomass. acs.org

Fractionation: Partitioning the crude extract with solvents of varying polarity to separate compounds based on their chemical properties. acs.org

Purification: Employing chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate this compound from the active fractions. researchgate.net

Spectroscopic Techniques for Structural Characterization and Confirmation

The definitive structure of this compound was determined through the application of several spectroscopic methods. acs.org These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments were crucial for its structural assignment. acs.orgmdpi.com

¹H NMR: Provides information about the different types of protons in the molecule and their chemical environments. phdcentre.com The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons of the 4-hydroxyphenyl group, as well as the aliphatic protons of the isobutyl group. vulcanchem.comacs.org

¹³C NMR: Reveals the number of unique carbon atoms and their hybridization states. phdcentre.com In this compound, the ¹³C NMR spectrum confirms the presence of carbonyl carbons in the maleimide (B117702) ring, aromatic carbons, and aliphatic carbons. mdpi.com

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, ¹H-¹H COSY (Correlation Spectroscopy) identifies coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, which is essential for piecing together the molecular structure. acs.orgcopernicus.org These 2D NMR techniques were instrumental in assigning all the ¹H and ¹³C chemical shifts for this compound. acs.org

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nptel.ac.in For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was used to establish its molecular formula as C₁₄H₁₅NO₄. acs.org The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 261, which corresponds to this formula. acs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. wisc.edu The IR spectrum of this compound displays strong absorption bands that confirm the presence of key functional groups:

3424 cm⁻¹: Corresponds to the stretching vibration of the hydroxyl (-OH) group on the phenyl ring. acs.org

3244 cm⁻¹: Attributed to the N-OH stretching vibration of the N-hydroxymaleimide moiety. acs.org

1711 cm⁻¹: A strong absorption characteristic of the carbonyl (C=O) groups within the maleimide ring. vulcanchem.comacs.org

1606 and 1513 cm⁻¹: Indicate the presence of an aromatic ring. acs.org

Mass Spectrometry (MS)

Comparative Analysis of this compound with Related Maleimide and Maleic Anhydride (B1165640) Derivatives

This compound belongs to a class of maleimide and maleic anhydride derivatives isolated from Antrodia cinnamomea. acs.orgresearchgate.netnih.gov A comparative analysis of their structures reveals key differences that can influence their chemical and biological properties.

| Compound Name | Core Structure | Substituent at C-3 | Substituent at C-4 | Substituent at N-1 | Molecular Formula |

| This compound | Maleimide | 4-hydroxyphenyl | Isobutyl | Hydroxyl | C₁₄H₁₅NO₄ |

| Antrocinnamomin A | Maleimide | 4-(3-methyl-2-butenyloxy)phenyl | Isobutyl | Acetoxyl | C₂₁H₂₅NO₅ |

| Antrocinnamomin C | Maleic Anhydride | 4-hydroxyphenyl | Isobutyl | N/A (Oxygen in ring) | C₁₄H₁₄O₄ |

| Antrocinnamomin D | Maleic Anhydride | 4-(3-methyl-2-butenyloxy)phenyl | Isobutyl | N/A (Oxygen in ring) | C₁₉H₂₂O₅ |

| 3-isobutyl-4-(4-methoxyphenyl)-1H-pyrrol-1-ol-2,5-dione | Maleimide | 4-methoxyphenyl | Isobutyl | Hydroxyl | C₁₅H₁₇NO₄ |

This table highlights the structural diversity within this family of compounds. This compound and its methoxy (B1213986) analog, 3-isobutyl-4-(4-methoxyphenyl)-1H-pyrrol-1-ol-2,5-dione, differ only by a methoxy group versus a hydroxyl group on the phenyl ring. mdpi.com Antrocinnamomin A is a more complex derivative, featuring an acetoxy group on the nitrogen and a prenyl ether on the phenyl ring. acs.orgvulcanchem.com Antrocinnamomins C and D are the corresponding maleic anhydride analogs of this compound and a prenylated version, respectively. acs.org These structural variations, particularly in the substituents on the maleimide/maleic anhydride core and the phenyl group, are significant for their biological activities.

Synthetic Methodologies for Antrocinnamomin B and Its Analogues

Total Synthesis Approaches to Antrocinnamomin B and Related Structures

The total synthesis of this compound and its congeners, such as Antrocinnamomin D and the Antrodins, has been a subject of significant interest. colab.wsresearchgate.net These efforts are crucial for confirming their structures and providing sufficient material for biological evaluation. wikipedia.org A notable strategy involves a convergent synthesis, which allows for the efficient assembly of the target molecules and their analogues. researchgate.net

| Compound | Number of Steps | Overall Yield (%) | Starting Material | Key Methodologies | Reference |

|---|---|---|---|---|---|

| Antrocinnamomin D | 6-8 | 51 | Methyl 4-hydroxyphenylacetate | Iron-catalyzed cross-coupling, 2-silyloxyfuran oxyfunctionalization | colab.wsresearchgate.net |

| Antrodin A | 6-8 | 46 | Methyl 4-hydroxyphenylacetate | Iron-catalyzed cross-coupling, 2-silyloxyfuran oxyfunctionalization | colab.wsresearchgate.net |

| Antrodin B | 6-8 | 43 | Methyl 4-hydroxyphenylacetate | Iron-catalyzed cross-coupling, 2-silyloxyfuran oxyfunctionalization | colab.wsresearchgate.net |

| Antrodin A | 3 | 73 | Not specified | Biomimetic synthesis | colab.wsresearchgate.net |

Unified Routes to Maleimide (B117702) Constituents

A key innovation in this field is the development of unified synthetic routes that provide access to a variety of asymmetrically substituted butenolides, maleic anhydrides, and maleimides found in Antrodia camphorata. colab.ws This approach offers flexibility and efficiency, allowing for the generation of a library of related compounds from a common set of intermediates. These unified strategies often rely on powerful carbon-carbon bond-forming reactions to construct the core structures. researchgate.net

Biomimetic Synthesis Strategies for Antrodia Maleimides and Maleic Anhydrides

Inspired by the presumed biosynthetic pathways in nature, biomimetic synthesis offers a powerful and often more efficient route to natural products. colab.ws For the Antrodia maleimides and maleic anhydrides, a biomimetic approach has been successfully implemented. colab.wscrossref.org This strategy has led to a concise synthesis of these compounds, highlighting the potential of mimicking nature's synthetic machinery in the laboratory. colab.ws

Key Reaction Methodologies and Catalysis in Antrocinnamomin Synthesis

The successful synthesis of this compound and its analogues hinges on the application of powerful and selective chemical transformations. colab.wsresearchgate.net Modern catalytic methods, particularly those involving transition metals, have been instrumental in achieving the desired bond constructions with high efficiency and control. colab.wsresearchgate.netresearchgate.net

Iron-Catalyzed sp2–sp3 Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cornerstone in the synthesis of these natural products. colab.wsresearchgate.net This methodology, specifically the Fürstner–Kochi type, is crucial for forging key carbon-carbon bonds. colab.wsresearchgate.net For example, the coupling of an i-butyl Grignard reagent with a vinyl triflate, catalyzed by the inexpensive and environmentally benign Fe(acac)₃, proved to be more efficient than the corresponding Suzuki–Miyaura coupling. researchgate.netrsc.org This reaction yielded the desired product in 67% yield, compared to 55% with the palladium-catalyzed alternative, showcasing the power of iron catalysis in complex molecule synthesis. researchgate.netrsc.org The use of iron catalysts is attractive due to their low cost, abundance, and low toxicity. nih.govnih.gov

Table 2: Key Iron-Catalyzed Cross-Coupling Reaction

| Reactants | Catalyst | Product Yield (%) | Significance | Reference |

|---|---|---|---|---|

| i-BuMgBr and vinyl triflate 19 | Fe(acac)₃ (5 mol%) | 67 | More efficient than Suzuki–Miyaura coupling (55% yield) | researchgate.netrsc.org |

2-Silyloxyfuran Oxyfunctionalization

Another pivotal reaction in these synthetic sequences is the oxyfunctionalization of 2-silyloxyfurans. colab.wsresearchgate.net This method provides a versatile entry into the butenolide, maleic anhydride (B1165640), and maleimide cores of the target molecules. colab.ws The 2-silyloxyfuran moiety acts as a latent carbonyl group, which can be unmasked and further functionalized under specific reaction conditions. This strategy has been successfully employed in the synthesis of antrocinnamomin D and antrodins A and B, demonstrating its utility in constructing these complex heterocyclic systems. colab.wsresearchgate.net

Other Relevant Cycloaddition and Derivatization Reactions

In the synthesis of complex natural products like this compound and its related compounds, cycloaddition and derivatization reactions are fundamental tools for constructing key structural motifs and for modifying functional groups.

Cycloaddition reactions are powerful methods for forming cyclic structures. A concerted cycloaddition involves the combination of two π-electron systems to create a ring, forming two new sigma (σ) bonds and reducing the number of pi (π) bonds. libretexts.orglibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly prominent example used in organic synthesis to form six-membered rings with high stereochemical control. libretexts.org This type of reaction involves a conjugated diene reacting with a dienophile. libretexts.org The furan (B31954) ring, a core component of many related natural products, can act as a diene in such reactions, making cycloadditions a viable strategy for building molecular complexity. thieme-connect.com For instance, the reaction of furoic acids with maleimides in water can lead to the formation of cycloadducts with good selectivity. nih.gov

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with properties suitable for a specific analytical method or to alter its biological activity. researchgate.net This typically involves targeting specific functional groups. Common derivatization strategies include:

Alkylation : This process adds an alkyl group to an active hydrogen on functional groups like carboxylic acids and phenols, resulting in ethers and esters. gcms.cz This modification reduces the polarity of the parent compound. gcms.cz

Silylation : This is one of the most common derivatization techniques, particularly for gas chromatography (GC) analysis. It involves replacing an active hydrogen with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS), to convert alcohols, phenols, and carboxylic acids into their more volatile and thermally stable TMS derivatives.

Acylation : This reaction introduces an acyl group into a molecule, often by reacting it with an acid anhydride or acyl chloride.

These reactions are crucial not only for total synthesis but also for preparing samples for analytical procedures, which require volatile and stable derivatives for accurate analysis. researchgate.net The choice of reagent and reaction conditions depends on the specific functional groups present in the analyte and the desired properties of the resulting derivative. spectroscopyonline.com

Development of Synthetic Analogues for Structure-Activity Profiling

The synthesis of analogues of a bioactive natural product is a cornerstone of medicinal chemistry, aimed at understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). wikipedia.org An SAR analysis helps identify the specific parts of a molecule, known as the pharmacophore, that are responsible for its biological effects. wikipedia.org By systematically modifying the chemical structure, researchers can enhance potency, improve selectivity, and optimize pharmacokinetic properties.

In the context of this compound and related compounds from Antrodia cinnamomea, synthetic efforts have produced several analogues to probe their therapeutic potential. A unified synthetic strategy has been developed that also yields related natural products such as Antrocinnamomin D, Antrodin A, and Antrodin B. researchgate.net This approach, which can be completed in 6-8 steps, relies on key reactions like an iron-catalyzed cross-coupling and oxyfunctionalization of a 2-silyloxyfuran intermediate. researchgate.netcolab.ws

The development of these synthetic routes allows for the creation of a library of analogues where specific parts of the molecule are altered. For example, modifications can be made to the substituents on the aromatic ring or the structure of the butenolide core. nih.gov The biological activity of these new compounds is then evaluated. For instance, Camphorataimide B, an analogue of this compound, has been shown to retard tumor growth in preclinical models by reducing the expression of proteins essential for cell cycle progression, such as cyclin-A and cyclin-B1. colab.ws

The SAR data gathered from these studies provide crucial insights. It can reveal that the presence of certain functional groups, such as specific substituents on the aromatic ring, may be essential for biological activity. nih.gov This knowledge guides the design of next-generation compounds with potentially superior therapeutic profiles. wikipedia.org

Table 1: Synthetic Analogues and Related Compounds

| Compound Name | Classification/Relation | Key Synthetic Feature/Activity |

|---|---|---|

| Antrocinnamomin D | Analogue/Related Natural Product | Synthesized via iron-catalyzed cross-coupling and 2-silyloxyfuran oxyfunctionalization. researchgate.netcore.ac.uk |

| Antrodin A | Analogue/Related Natural Product | Synthesized in a unified route with Antrocinnamomin D and Antrodin B. researchgate.netcolab.ws |

| Antrodin B | Analogue/Related Natural Product | Achieved a 43% overall yield over eight steps in a reported synthesis. researchgate.netcore.ac.uk |

| Camphorataimide B | Related Maleimide | Showed reduction in tumor growth and key cell cycle proteins. colab.ws |

| Yangjinhualine A | Related γ-hydroxybutenolide | Accessed through selective reduction of a maleic anhydride precursor. colab.ws |

Molecular Mechanisms of Biological Activities Associated with Antrocinnamomin B

Investigation of Anti-Inflammatory Modulatory Effects

The anti-inflammatory potential of compounds derived from Antrodia cinnamomea is a significant area of investigation. Antrocinnamomin B and its structural analogs have been assessed for their ability to interfere with key inflammatory processes at the cellular level.

A key indicator of inflammation at the cellular level is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. The inhibitory effect of this compound on NO production has been explored in bioactivity-directed fractionation studies. In one such study, this compound was isolated as a novel maleimide (B117702) derivative from the mycelium of Antrodia cinnamomea, which was being evaluated for its NO inhibitory activity in lipopolysaccharide (LPS)-activated macrophage models. acs.org

While Antrocinnamomin A, a related compound, was noted for its significant inhibitory effect, the entire class of isolated maleimides and maleic anhydrides was evaluated. acs.org In a separate study investigating compounds from A. cinnamomea mycelium against polyinosinic-polycytidylic acid (poly I:C)-induced NO production in RAW 264.7 cells, a series of derivatives were tested. nih.gov Although this compound was not isolated in this specific study, a structurally similar maleimide derivative showed moderate inhibitory activity. nih.gov For context, the activity of several related compounds from these studies is presented below.

| Compound | Class | Stimulant | Model System | Inhibitory Activity (IC₅₀ in µM) |

| 4-Acetylantroquinonol B | Ubiquinone Derivative | Poly I:C | RAW 264.7 Cells | 0.57 ± 0.06 |

| 3-isobutyl-4-(4-methoxyphenyl)-1H-pyrrol-1-ol-2,5-dione | Maleimide Derivative | Poly I:C | RAW 264.7 Cells | 10.11 ± 0.98 |

| Antrocinnamomin C | Maleic Anhydride (B1165640) | Poly I:C | RAW 2.64.7 Cells | 27.14 ± 1.83 |

This table presents data on compounds isolated from Antrodia cinnamomea to provide context for the anti-inflammatory activity of maleimide derivatives. Data sourced from Hung et al., 2022. nih.gov

The molecular pathways underlying the anti-inflammatory effects of Antrodia cinnamomea extracts often involve the modulation of central signaling cascades such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). nih.gov These pathways regulate the expression of numerous pro-inflammatory genes, including iNOS and various cytokines. nih.gov While extracts of A. cinnamomea have been shown to suppress NF-κB activation, nih.govnih.gov and studies on related compounds suggest the involvement of these pathways, nih.gov the specific molecular targets and detailed mechanisms of action for this compound itself have not been fully elucidated. Further research is needed to determine if this compound directly modulates the NF-κB, MAPK, or other inflammatory signaling pathways to exert its anti-inflammatory effects.

Inhibition of Nitric Oxide (NO) Production in Macrophage Models (e.g., RAW264.7 cells)

Exploration of Other Pre-clinical Biological Activities

Beyond anti-inflammatory effects, compounds from Antrodia cinnamomea, including the class of maleimides to which this compound belongs, have been investigated for other potential therapeutic properties in pre-clinical, cell-based models.

The mycelia of Antrodia cinnamomea have been reported to possess cytotoxic properties. acs.org The broader class of maleimides has been investigated for anticancer activities. mdpi.com Specific compounds from A. cinnamomea, such as certain triterpenoids and the small molecule antrocin, have demonstrated potent antiproliferative activity against various human cancer cell lines, including those for breast and colon cancer. researchgate.netresearchgate.net However, specific studies detailing the direct antiproliferative or cytotoxic effects of purified this compound, including its IC₅₀ values against specific cancer cell lines, are not extensively documented in the available scientific literature.

Extracts from Antrodia cinnamomea are traditionally used to support liver function, and scientific investigations have sought to validate these effects. nih.gov Studies have shown that extracts and isolated components, such as certain polysaccharides and triterpenoids, can exhibit hepatoprotective activity in various in vitro and in vivo models of liver injury. nih.govnih.govnih.gov It has been reported that maleic and succinic acid derivatives from the mycelia may contribute to these effects. nih.gov While the general hepatoprotective potential of A. cinnamomea is well-recognized, in vitro studies focusing specifically on the capacity of this compound to protect liver cells from damage are limited.

The ability to modulate the immune system is another reported bioactivity of Antrodia cinnamomea extracts. researchgate.net The immunomodulatory effects can include influencing the activity of immune cells like lymphocytes and macrophages and altering the production of signaling molecules such as cytokines. mdpi.comfrontiersin.orgnih.gov For instance, certain polysaccharides from the fungus have been found to activate macrophages. mdpi.com While the crude extracts and other purified compounds from the fungus show a range of immunomodulatory activities, researchgate.net the specific effects of this compound on the function of different immune cell populations or its influence on cytokine release profiles at the cellular level remain an area for future research.

An article focusing on the antioxidant capacity assessments of the chemical compound “this compound” cannot be generated as requested.

Therefore, it is not possible to provide the detailed research findings or the mandatory data tables for the "4.2.4. Antioxidant Capacity Assessments" section as stipulated in the instructions. Generating such content without supporting scientific evidence would be speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies of Antrocinnamomin B and Its Derivatives

Principles of Structural Modification and Analogue Design

The foundational principle of SAR studies is to systematically modify a lead compound's structure to create analogues and then to assess how these changes affect biological activity. drugdesign.org For Antrocinnamomin B, key structural components that could be targeted for modification include:

The N-hydroxy group: This feature is characteristic of N-hydroxymaleimides and could be crucial for its activity. Analogues could be designed by replacing the hydroxyl group with other functionalities to probe its role in receptor binding or its metabolic stability.

The 4-hydroxyphenyl group at position 3: Modifications could include altering the position of the hydroxyl group on the phenyl ring (to ortho- or meta-), replacing it with other substituents (e.g., methoxy (B1213986), halogen), or replacing the entire phenyl ring with other aromatic or heterocyclic systems.

The isobutyl group at position 4: The size and lipophilicity of this group could be systematically varied by introducing smaller (e.g., ethyl, propyl) or larger, more complex alkyl or aryl groups to determine the optimal steric requirements for activity.

While general synthetic methodologies for related maleimides and maleic anhydrides from Antrodia have been developed, including biomimetic syntheses, a specific library of this compound analogues designed to probe these SAR principles has not been extensively reported in peer-reviewed literature. colab.wsgrafiati.com The lack of such a series of compounds is a recognized research gap, hindering a deep understanding of its SAR. vulcanchem.com

Experimental Evaluation of Analogues for Biological Activity

Following the design and synthesis of analogues, experimental evaluation is performed to quantify their biological activity. This typically involves in vitro assays to measure a specific biological response. For this compound, which has reported NO inhibitory activity, analogues would be tested in similar assays, for instance, using lipopolysaccharide (LPS)-stimulated macrophages. vulcanchem.comnih.gov

The goal is to generate quantitative data, such as the half-maximal inhibitory concentration (IC50), for each analogue. This data allows for direct comparison with the parent compound, this compound. A table comparing the activity of various analogues would be central to elucidating the SAR.

Table 1: Illustrative Data Table for Experimental Evaluation of this compound Analogues

Note: This table is illustrative. As of the latest search, specific data for a series of this compound analogues is not available in the public domain.

| Compound | Modification from this compound | Biological Activity (e.g., IC50 in µM) |

|---|---|---|

| This compound | Parent Compound | Data Not Available |

| Analogue 1 | [e.g., N-methoxy substitution] | Data Not Available |

| Analogue 2 | [e.g., Phenyl group replaced by furan] | Data Not Available |

| Analogue 3 | [e.g., Isobutyl group replaced by benzyl] | Data Not Available |

Without published studies detailing the synthesis and testing of such analogues, a concrete data set for the experimental evaluation of this compound's SAR cannot be provided at this time.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. grafiati.com These models use calculated molecular descriptors (representing physicochemical properties like hydrophobicity, electronics, and sterics) to predict the activity of new, unsynthesized compounds. nih.gov

To develop a QSAR model, a dataset of compounds with known structures and biological activities is required. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are used to generate an equation that best correlates the descriptors with the activity. The statistical significance of the model is validated using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the F-test value. A high q² value (typically > 0.5) is indicative of a model with good predictive power. nih.gov

No specific QSAR studies for this compound and its derivatives have been identified in the surveyed scientific literature. Therefore, no statistically significant models or their corresponding equations can be presented.

A validated QSAR model allows for the identification of molecular descriptors that have the most significant impact—either positive or negative—on biological activity. nih.gov For example, a model might reveal that increased hydrophobicity (a positive coefficient for a descriptor like logP) enhances activity, while increased molecular weight (a negative coefficient) diminishes it. This information provides crucial insights into the mechanism of action and guides the rational design of more effective molecules.

Given the absence of a QSAR model for this compound, the key descriptors influencing its activity have not been computationally defined through this method.

Derivation of Statistically Significant Models

Computational Chemistry Approaches for SAR Elucidation

Computational chemistry, particularly molecular docking, offers powerful tools to visualize and understand how a molecule interacts with its biological target at an atomic level, thereby elucidating SAR. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target receptor or enzyme. nih.gov The process involves placing the 3D structure of the ligand (e.g., this compound) into the binding site of a target protein and calculating a "docking score," which estimates the binding free energy. mdpi.com Lower scores typically indicate a more favorable binding interaction.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the target's active site. researchgate.net While molecular docking simulations have been mentioned in the context of evaluating binding affinities for "antrocinnamomin," specific, detailed results for this compound—such as target proteins, docking scores, and key interacting residues—are not available in the reviewed literature. dntb.gov.ua

Table 2: Illustrative Data Table for Molecular Docking of this compound

Note: This table is for illustrative purposes. Published docking scores and specific interaction data for this compound are not currently available.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Data Not Available | This compound | Data Not Available | Data Not Available |

| Data Not Available | Analogue 1 | Data Not Available | Data Not Available |

Without these computational studies, a detailed understanding of the molecular interactions driving the biological activity of this compound remains an area for future investigation.

Conformational Analysis and Ligand-Receptor Interactions

The biological activity of a compound is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, combined with the investigation of ligand-receptor interactions, provides critical insights into the mechanisms underlying a compound's efficacy. For this compound, computational methods like molecular docking have been employed to elucidate its binding conformations and interaction patterns with various protein targets.

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor or target protein). These studies help in understanding the binding affinity and the nature of the interactions that stabilize the ligand-receptor complex.

Detailed research findings from molecular docking studies have shown that this compound can bind to several protein targets with significant affinity. researchgate.net In one such study, the binding potential of this compound and other related phytocompounds was evaluated against proteins such as Fibronectin 1 (FN1), ETV5, and Neuronal Cell Adhesion Molecule (NRCAM). The results indicated that this compound demonstrates favorable binding affinities for these targets, which are mediated by a combination of intermolecular forces. researchgate.net

The interactions stabilizing the complex between this compound and its target proteins include hydrogen bonds, alkyl and pi-alkyl interactions, and van der Waals forces. researchgate.net For instance, while this compound was found to dock effectively with NRCAM, further analysis suggested that the specific interactions might not be optimal for strong ligandability. researchgate.net Among the tested phytocompounds from Antrodia camphorata, Antcin generally exhibited the highest binding affinities, followed by this compound, and then Antrocin. researchgate.net

The binding affinities, often expressed in kcal/mol, quantify the strength of the interaction, with more negative values indicating stronger binding. The docking studies revealed that this compound and its related compounds had higher binding affinities for FN1, ETV5, and NRCAM than some synthetic compounds. researchgate.net

The data from these computational analyses are crucial for structure-activity relationship (SAR) studies. By understanding the specific conformation adopted by this compound in the binding pocket of a receptor and identifying the key amino acid residues involved in the interaction, researchers can design more potent and selective derivatives.

Interactive Data Tables

Table 1: Molecular Docking of this compound with Protein Targets

This table summarizes the binding affinities of this compound with various protein targets as determined by molecular docking simulations.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

| This compound | FN1 | -6.7 | researchgate.net |

| This compound | ETV5 | -5.9 | researchgate.net |

| This compound | NRCAM | -5.5 | researchgate.net |

Table 2: Compound Names Mentioned in the Article

Advanced Analytical Methodologies Applied in Antrocinnamomin B Research

High-Resolution Spectrometric Techniques for Precise Structural Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation of novel compounds like Antrocinnamomin B. This technique provides highly accurate mass measurements, which are critical for determining the elemental composition of the molecule. For instance, a study on related compounds from A. camphorata utilized HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) to determine the molecular formula of new derivatives. mdpi.com This level of precision allows researchers to distinguish between compounds with very similar masses, a crucial step in identifying new natural products.

The structural backbone of this compound, including its maleimide (B117702) core, N-hydroxy group, 4-hydroxyphenyl group, and isobutyl group, is confirmed through detailed fragmentation analysis in tandem mass spectrometry (MS/MS). vulcanchem.comeag.com By analyzing the fragmentation patterns, scientists can piece together the connectivity of the atoms within the molecule. vulcanchem.com

Advanced Chromatographic Methods for Separation, Purification, and Quantification

Chromatography is an indispensable tool for isolating this compound from the complex mixture of metabolites present in fungal extracts. numberanalytics.comijnrd.org Various chromatographic techniques are employed, each offering specific advantages in the separation and purification process.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection prowess of mass spectrometry. eag.comwikipedia.orgnebiolab.com This method is frequently used for the detection, identification, and quantification of this compound in fungal extracts. vulcanchem.com The high sensitivity and selectivity of LC-MS/MS make it ideal for analyzing complex biological samples where the compound of interest may be present in low concentrations. nebiolab.comnih.gov The process involves separating the components of the extract using liquid chromatography, followed by ionization and mass analysis to identify and quantify this compound. eag.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and quantification of this compound. smolecule.comshimadzu.comwikipedia.org It is a widely used method for analyzing pharmaceutical compounds and natural products. advancechemjournal.comopenaccessjournals.combiomedpharmajournal.org In the context of this compound research, HPLC is used to separate the compound from other related antrocinnamomins and metabolites found in Antrodia cinnamomea. vulcanchem.comresearchgate.net The technique relies on a stationary phase (a column) and a mobile phase (a solvent) to separate compounds based on their chemical properties. shimadzu.com The separated compounds are then detected, often by a UV detector, to produce a chromatogram where the peak corresponding to this compound can be quantified. wikipedia.org

Table 1: Chromatographic Techniques in this compound Research

| Technique | Application | Purpose |

|---|---|---|

| LC-MS/MS | Detection, Identification, Quantification | Combines separation with mass analysis for high sensitivity and selectivity in complex mixtures. vulcanchem.comeag.comwikipedia.org |

| HPLC | Purification, Quantification | Separates compounds for isolation and determines their concentration. smolecule.comadvancechemjournal.comopenaccessjournals.com |

Nuclear Magnetic Resonance (NMR) Advancements for Complex Mixture Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the definitive structural elucidation of organic molecules, including the determination of their stereochemistry. numberanalytics.comlibretexts.orgdigitaloceanspaces.com For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. colab.ws

¹H-NMR (Proton NMR) provides information about the different types of protons and their chemical environments within the molecule. digitaloceanspaces.com For example, the aromatic protons of the 4-hydroxyphenyl group in this compound would exhibit characteristic signals in the ¹H-NMR spectrum. vulcanchem.com ¹³C-NMR provides information on the carbon framework of the molecule. mdpi.com

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately confirming the complete structure of this compound. mdpi.com These advanced NMR methods are also instrumental in determining the relative stereochemistry of the molecule, which is vital for understanding its biological activity. wikipedia.org In some studies of related compounds, NMR-based identification has been combined with bioactivity-guided isolation to pinpoint active constituents. mdpi.com

Table 2: Key NMR Data for this compound and Related Structures

| Nucleus | Type of Information | Relevance to this compound |

|---|---|---|

| ¹H | Proton environment and connectivity | Identifies the number and arrangement of hydrogen atoms. digitaloceanspaces.com |

| ¹³C | Carbon skeleton | Reveals the carbon framework of the molecule. mdpi.com |

| 2D (COSY, HMBC) | Atom connectivity | Confirms the bonding sequence and final structure. mdpi.com |

Other Physico-Chemical Analytical Techniques for Compound Characterization

Beyond mass spectrometry and NMR, other physico-chemical techniques contribute to the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. vulcanchem.com In this compound, characteristic IR absorption bands would be expected for the C=O groups of the maleimide ring and the O-H groups. vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and can be used as a detection method in HPLC. filab.fr

X-ray Crystallography offers the most definitive evidence for the three-dimensional structure of a molecule, including its absolute stereochemistry. While not always feasible, obtaining a single crystal of this compound suitable for X-ray diffraction would provide an unambiguous structural confirmation. vulcanchem.com

These analytical methods, when used in an integrated approach, provide a complete and accurate picture of the chemical properties of this compound, which is fundamental for any further investigation into its biological potential.

Future Research Directions and Translational Perspectives

Advancements in Sustainable and Scalable Synthetic Production of Antrocinnamomin B and Analogues

A significant hurdle in the widespread study and application of this compound is its limited availability from natural sources. The host fungus, Antrodia cinnamomea, is rare and grows slowly, making extraction an unsustainable and costly process. Therefore, developing sustainable and scalable synthetic production methods is a high-priority research area. Current research gaps include the need for optimized fermentation or fully synthetic approaches to ensure a consistent and economically viable supply of the compound. vulcanchem.com Future research will likely focus on:

Deeper Elucidation of Comprehensive Molecular Signaling Pathways and Protein Targets

While initial studies have identified this compound's anti-inflammatory properties, a comprehensive understanding of its molecular mechanisms is still lacking. One of its known activities is the inhibition of nitric oxide (NO) production, which is a key mediator in inflammation. vulcanchem.com However, the precise protein targets and the full scope of signaling pathways modulated by this compound remain to be fully elucidated.

Future research should aim to:

Exploration of Synergistic Biological Effects with Other Natural Products

The complex chemical profile of Antrodia cinnamomea suggests that its therapeutic effects may arise from the synergistic interactions of multiple constituents. Investigating the potential synergistic effects of this compound with other natural products is a promising avenue for enhancing its therapeutic efficacy. vulcanchem.com

Key research questions in this area include:

Development of this compound as a Chemical Probe for Biological Discovery

Beyond its direct therapeutic potential, this compound's unique chemical structure and biological activity make it a valuable tool for chemical biology research. A chemical probe is a small molecule used to study biological systems, and this compound has the potential to be developed into such a tool.

Future efforts in this area could involve:

Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the established methods for isolating and purifying Antrocinnamomin B from natural sources, and how can their efficiency be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC. Validate purity using TLC (Rf consistency) and HPLC-UV/ELSD (≥95% peak homogeneity). Cross-reference spectral data (NMR, MS) with literature to confirm structural integrity .

- Key Consideration : Reproducibility requires documenting solvent ratios, temperature, and pressure conditions. Include negative controls to rule out contamination .

Q. Which analytical techniques are most reliable for characterizing this compound’s molecular structure?

- Methodological Answer : Use a combination of:

- NMR (¹H, ¹³C, 2D-COSY/HMBC) for bond connectivity and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula verification.

- X-ray crystallography (if crystals are obtainable) for absolute configuration.

Cross-validate results with published spectra and computational models (e.g., DFT calculations) .

Q. How can researchers validate the identity of synthesized or isolated this compound?

- Methodological Answer :

- Compare melting points, optical rotation, and spectroscopic data (IR, UV) with literature.

- Perform co-injection with a known standard in HPLC to confirm retention time matching.

- Use tandem MS/MS to verify fragmentation patterns .

Advanced Research Questions

Q. How should experimental designs be structured to investigate this compound’s bioactivity while minimizing confounding variables?

- Methodological Answer :

- In vitro assays : Use dose-response curves (e.g., IC₅₀ determination) with positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Cell-based studies : Include sham-treated groups and normalize data to cell viability (MTT assay).

- Statistical design : Apply factorial ANOVA to assess interactions between dose, exposure time, and cell type .

- Data Table Example :

| Concentration (µM) | Cytotoxicity (% Inhibition) | SEM | p-value vs. Control |

|---|---|---|---|

| 10 | 25 ± 3.2 | 0.8 | 0.001 |

| 50 | 68 ± 4.5 | 1.1 | <0.0001 |

Q. What strategies are effective in resolving contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-analysis : Compare studies for differences in assay conditions (e.g., pH, serum concentration).

- Dose recalibration : Test activity across a broader concentration range (e.g., 0.1–100 µM).

- Structural analogs : Synthesize derivatives to isolate functional group contributions.

- Statistical reconciliation : Apply Fisher’s exact test to evaluate significance of conflicting results .

Q. How can mechanistic studies elucidate this compound’s mode of action at the molecular level?

- Methodological Answer :

- Target identification : Use affinity chromatography or SPR to detect protein binding partners.

- Gene expression profiling : RNA-seq to identify differentially expressed pathways post-treatment.

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to hypothesized targets (e.g., kinase domains) .

Q. What methodologies optimize the total synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Retrosynthetic analysis : Prioritize convergent synthesis to reduce step count.

- Catalyst screening : Test palladium-catalyzed cross-couplings for key bond formations.

- Process optimization : Use DoE (Design of Experiments) to refine reaction parameters (temperature, solvent polarity) .

Guidelines for Data Reporting

- Precision : Report numerical data to one decimal beyond instrument precision (e.g., HPLC retention time: 12.3 ± 0.1 min) .

- Statistical rigor : Specify p-value thresholds (e.g., p < 0.05) and tests used (e.g., Tukey’s HSD for post-hoc analysis) .

- Reproducibility : Include raw data in appendices and detail equipment models (e.g., Bruker Avance III HD 600 MHz NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.